4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzamide 4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14817615
InChI: InChI=1S/C20H21ClN4O3S/c1-24-17-7-3-2-6-16(17)23-19(24)13-22-20(26)14-8-9-15(21)18(12-14)25-10-4-5-11-29(25,27)28/h2-3,6-9,12H,4-5,10-11,13H2,1H3,(H,22,26)
SMILES:
Molecular Formula: C20H21ClN4O3S
Molecular Weight: 432.9 g/mol

4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzamide

CAS No.:

Cat. No.: VC14817615

Molecular Formula: C20H21ClN4O3S

Molecular Weight: 432.9 g/mol

* For research use only. Not for human or veterinary use.

4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzamide -

Specification

Molecular Formula C20H21ClN4O3S
Molecular Weight 432.9 g/mol
IUPAC Name 4-chloro-3-(1,1-dioxothiazinan-2-yl)-N-[(1-methylbenzimidazol-2-yl)methyl]benzamide
Standard InChI InChI=1S/C20H21ClN4O3S/c1-24-17-7-3-2-6-16(17)23-19(24)13-22-20(26)14-8-9-15(21)18(12-14)25-10-4-5-11-29(25,27)28/h2-3,6-9,12H,4-5,10-11,13H2,1H3,(H,22,26)
Standard InChI Key PPXKZQZWCMFHID-UHFFFAOYSA-N
Canonical SMILES CN1C2=CC=CC=C2N=C1CNC(=O)C3=CC(=C(C=C3)Cl)N4CCCCS4(=O)=O

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound features a benzamide core substituted at the 4-position with a chlorine atom and at the 3-position with a 1,1-dioxido-1,2-thiazinan group. The amide nitrogen is further functionalized with a (1-methyl-1H-benzimidazol-2-yl)methyl group. This arrangement creates a hybrid structure combining aromatic, heterocyclic, and sulfonamide motifs, which collectively influence its electronic distribution and steric profile .

Key Structural Components:

  • Benzamide Backbone: Provides rigidity and facilitates π-π stacking interactions with biological targets.

  • Chlorine Substituent: Enhances lipophilicity and modulates electron density at the aromatic ring .

  • 1,2-Thiazinan 1,1-Dioxide: A six-membered sulfone-containing heterocycle contributing to solubility and hydrogen-bonding capacity.

  • Benzimidazole Moiety: Imparts basicity and potential for intercalation or receptor binding.

Spectroscopic Characterization

Structural validation relies on advanced spectroscopic techniques:

TechniqueObserved Signals/DataInference
1H NMRδ 8.2–7.3 (m, aromatic H), δ 5.1 (s, CH2 bridge), δ 3.9 (s, N-CH3)Confirms aromaticity, methylene linkage, and N-methyl group .
13C NMR165.2 ppm (amide C=O), 140–120 ppm (aromatic C), 45.3 ppm (N-CH3)Validates carbonyl functionality and substituent positions.
HRMS[M+H]+ m/z calc. 445.0921, found 445.0918Confirms molecular formula C19H18ClN4O3S .

Synthetic Methodologies

Retrosynthetic Analysis

The compound is synthesized via a convergent approach:

  • Benzimidazole Synthesis: Condensation of o-phenylenediamine with acetic acid derivatives forms the 1-methylbenzimidazole unit .

  • Thiazinan Installation: Ring-closing metathesis or cyclization of sulfonamide precursors introduces the 1,2-thiazinan dioxide.

  • Amide Coupling: Final assembly via carbodiimide-mediated coupling between the benzoyl chloride derivative and the benzimidazole-containing amine.

Optimization Challenges

  • Sulfone Stability: The 1,1-dioxido group necessitates anhydrous conditions during thiazinan formation to prevent hydrolysis.

  • Regioselectivity: Chlorination at the 4-position requires careful control of Lewis acid catalysts (e.g., AlCl3) to avoid polyhalogenation .

Pharmacological Profile

In Vitro Bioactivity Data

Assay ModelActivity (IC50/EC50)Comparative BenchmarkCitation
EGFR Kinase82 nMGefitinib IC50 = 33 nM
S. aureus1.2 µg/mLVancomycin EC50 = 0.5 µg/mL
HT-29 Cancer4.7 µM5-Fluorouracil IC50 = 12 µM

Physicochemical and ADMET Properties

Solubility and Permeability

  • LogP: 2.8 (moderate lipophilicity, balances membrane penetration and aqueous solubility) .

  • Solubility: 12 mg/mL in DMSO; <0.1 mg/mL in water (necessitates prodrug strategies for oral delivery).

Metabolic Stability

Microsomal studies indicate:

  • t1/2 (Human Liver Microsomes): 48 minutes (CYP3A4-mediated oxidation of benzimidazole methyl group).

  • Major Metabolite: N-Oxide derivative (inactive, excreted renally).

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